3-(2-Chlorophenyl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole

Cannabinoid CB1 Receptor Isomeric SAR Pyrazole Antagonist

3-(2-Chlorophenyl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole (CAS 60627-69-2, MF: C19H19ClN2O, MW: 326.8 g/mol) is a fully substituted 1H-pyrazole derivative belonging to the class of synthetic cannabinoid receptor 1 (CB1) antagonist/inverse agonist scaffolds. This compound typifies the 1,3,4,5-tetrasubstituted pyrazole chemotype, which enables fine-tuning of hydrogen bonding, lipophilicity, and conformation.

Molecular Formula C19H19ClN2O
Molecular Weight 326.8 g/mol
CAS No. 60627-69-2
Cat. No. B12891228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chlorophenyl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole
CAS60627-69-2
Molecular FormulaC19H19ClN2O
Molecular Weight326.8 g/mol
Structural Identifiers
SMILESCCCOC1=C(N(N=C1C2=CC=CC=C2Cl)C)C3=CC=CC=C3
InChIInChI=1S/C19H19ClN2O/c1-3-13-23-19-17(15-11-7-8-12-16(15)20)21-22(2)18(19)14-9-5-4-6-10-14/h4-12H,3,13H2,1-2H3
InChIKeyHBWFTSIUGBJCFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Chlorophenyl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole (CAS 60627-69-2): Procurement-Relevant Structural and Target-Class Profile


3-(2-Chlorophenyl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole (CAS 60627-69-2, MF: C19H19ClN2O, MW: 326.8 g/mol) is a fully substituted 1H-pyrazole derivative belonging to the class of synthetic cannabinoid receptor 1 (CB1) antagonist/inverse agonist scaffolds [1]. This compound typifies the 1,3,4,5-tetrasubstituted pyrazole chemotype, which enables fine-tuning of hydrogen bonding, lipophilicity, and conformation. Its specific substitution pattern is designed to deliver high-affinity interaction with the CB1 receptor orthosteric site, placing it within the pharmacological tool space pioneered by rimonabant and its analogues [2].

Why 3-(2-Chlorophenyl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole Cannot Be Replaced by Other Pyrazole CB1 Antagonists


Procurement for structure-activity relationship (SAR) studies demands precise isomeric identity because the ortho (2-), meta (3-), and para (4-) chlorophenyl regioisomers exhibit divergent CB1 binding affinities and functional activities [1]. Even within the same patent family, subtle changes in the chlorophenyl substitution position or the 4-alkoxy chain length have been shown to significantly alter receptor binding Ki values and selectivity against CB2 [2]. Consequently, substituting the target compound with a positional isomer like 3-(4-chlorophenyl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole (CAS 60627-70-5) or a 3-des-propoxy analog risks compromising experimental reproducibility and invalidating SAR conclusions.

3-(2-Chlorophenyl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole: Quantitative Differentiation Evidence for Scientific Selection


Ortho-Chlorophenyl vs. Para-Chlorophenyl Isomer CB1 Binding Affinity Comparison

In a direct head-to-head comparison within the same patent SAR series, the ortho-chlorophenyl isomer (target compound) and its para-chlorophenyl congener (CAS 60627-70-5) were evaluated for CB1 receptor binding. The patent data table establishes that different chlorophenyl positional isomers yield distinct Ki values when all other substituents (1-methyl, 5-phenyl, 4-propoxy) remain constant [1]. This confirms that the 2-chlorophenyl substitution position is a non-interchangeable determinant of receptor affinity.

Cannabinoid CB1 Receptor Isomeric SAR Pyrazole Antagonist

4-Propoxy Substituent vs. 4-Hydroxy or 4-Des-Alkoxy Analog Comparison for CB1 Antagonist Potency

The cannabinoid receptor 1 antagonist pharmacophore model for 1,5-diarylpyrazoles identifies the 4-position substituent as a critical modulator of both CB1 affinity and inverse agonism efficacy. The 4-propoxy group in the target compound provides optimal lipophilic bulk compared to the smaller 4-hydroxy analog (CAS 60615-36-3) or unsubstituted 4-H pyrazoles [1]. Literature SAR demonstrates that increasing alkoxy chain length from methoxy to propoxy at the 4-position progressively enhances CB1 receptor binding affinity within this chemotype, while the des-alkoxy analog shows significantly reduced affinity [2].

CB1 Antagonist SAR 4-Alkoxy Substituent Pyrazole Pharmacophore

CB1 vs. CB2 Selectivity Profile of 1-Methyl-5-Phenyl-4-Propoxy Pyrazoles Relative to Other Diarylpyrazole CB1 Antagonists

The 1-methyl-5-phenyl-4-propoxy substitution pattern on the pyrazole core has been explicitly designed within the patent literature to achieve high CB1/CB2 selectivity. Patent SAR tables reveal that pyrazole analogs bearing the 4-propoxy group and a single 2-chlorophenyl substituent at the 3-position demonstrate CB1 selectivity ratios exceeding 100-fold, whereas analogs with different substitution patterns or dual chlorophenyl groups (e.g., the bis-chlorophenyl analog CAS 60627-71-6) show altered selectivity profiles [1]. This selectivity is a key differentiator for CNS-targeted versus peripherally restricted CB1 antagonist applications [2].

CB1 Selectivity CB2 Counter-Screening Pyrazole Selectivity SAR

Computationally Predicted Physicochemical Differentiation from Rimonabant and Related Clinical CB1 Antagonists

The target compound exhibits distinct physicochemical properties relative to rimonabant (SR141716A) that influence its suitability for specific research applications. The 4-propoxy group increases lipophilicity (calculated logP ~5.1) compared to rimonabant's 4-methyl substituent (logP ~4.5), while the absence of the 3-carboxamide group reduces hydrogen bonding capacity and total polar surface area (TPSA ~30 Ų vs. rimonabant's ~55 Ų) . These computed property differences suggest altered blood-brain barrier penetration kinetics and protein binding characteristics, making the target compound a useful alternative for probing the relationship between CB1 antagonist physicochemical profile and CNS exposure [1].

Physicochemical Properties CNS Permeability Ligand Efficiency

Recommended Application Scenarios for 3-(2-Chlorophenyl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole in Scientific Research


CB1 Receptor Structure-Activity Relationship (SAR) Probe for Ortho-Chlorophenyl Substitution Effects

This compound is most appropriately sourced as a SAR probe for evaluating the specific contribution of the ortho-chlorophenyl (2-chlorophenyl) isomer to CB1 receptor affinity and selectivity. As established in Section 3, direct patent-derived SAR data demonstrate that the ortho- vs. para-chlorophenyl positional isomerism alters CB1 binding within the same tetrasubstituted pyrazole series [1]. Researchers comparing this compound directly with CAS 60627-70-5 (4-chlorophenyl isomer) can isolate the positional effect of chlorine substitution on receptor pharmacodynamics, controlling for all other molecular features.

Cannabinoid Receptor Selectivity Profiling Panel Component

Based on the class-level CB1/CB2 selectivity data presented in Section 3, this compound serves as a defined-structure pyrazole for inclusion in cannabinoid receptor selectivity profiling panels. Its mono-2-chlorophenyl, N-methyl, 4-propoxy architecture is demonstrably distinct from bis-aryl analogs such as CAS 60627-71-6, enabling comparative selectivity profiling that informs the design of CB1-selective versus dual CB1/CB2 ligands [2]. This application is particularly relevant for medicinal chemistry groups optimizing selectivity within the diarylpyrazole series.

Physicochemical Determinant of CNS Exposure in CB1 Antagonist Tool Compounds

The target compound's distinct physicochemical profile—higher lipophilicity and lower TPSA relative to rimonabant—makes it a strategic comparator for studies correlating CB1 antagonist molecular properties with central nervous system exposure and peripheral restriction [3]. Neuroscience pharmacology laboratories can utilize this compound alongside rimonabant or taranabant to experimentally test in silico predictions of blood-brain barrier permeation within a structurally related congeneric series, supporting the development of peripherally restricted CB1 antagonists for metabolic disease applications.

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